Product packaging for 6-(4-Methylpiperidin-1-yl)pyridin-3-amine(Cat. No.:CAS No. 767583-34-6)

6-(4-Methylpiperidin-1-yl)pyridin-3-amine

Cat. No.: B1612468
CAS No.: 767583-34-6
M. Wt: 191.27 g/mol
InChI Key: HEVSOVFIHZLGNO-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Ligand Design

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a fundamental building block in a multitude of natural products, pharmaceuticals, and agrochemicals. nih.govnih.govnih.gov Its isosteric relationship with benzene (B151609) allows it to serve as a biocompatible structural motif, while the nitrogen atom imparts distinct chemical characteristics. nih.gov The lone pair of electrons on the nitrogen atom makes pyridine a useful ligand in transition metal complexes, influencing catalysis and the formation of novel materials. researchgate.net

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its prevalence in FDA-approved drugs. nih.gov Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a key component in designing molecules that can effectively bind to biological targets such as enzymes and receptors. researchgate.net The substitution pattern on the pyridine ring can be readily modified, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility and bioavailability. nih.govfrontiersin.org

Role of Piperidine (B6355638) Moieties in Contemporary Molecular Architecture

Piperidine, a saturated six-membered nitrogen-containing heterocycle, is another crucial moiety in the design of modern pharmaceuticals and other functional organic molecules. nih.govijnrd.org Unlike the planar, aromatic pyridine, the piperidine ring adopts a flexible, three-dimensional chair conformation. This conformational flexibility can be advantageous in achieving optimal binding to the three-dimensional structures of biological targets. nih.gov

Strategic Positioning of the 6-(4-Methylpiperidin-1-yl)pyridin-3-amine Scaffold within Heterocyclic Chemistry

The compound this compound represents a strategic amalgamation of the key features of both pyridine and piperidine heterocycles. This scaffold combines the aromatic, electron-deficient nature of a substituted pyridine with the saturated, conformationally flexible piperidine ring. The 3-amino group on the pyridine ring serves as a crucial functional handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.

The specific arrangement of the substituents in this compound is of particular interest in medicinal chemistry. The 3-aminopyridine (B143674) core is a known pharmacophore that can interact with the hinge region of various protein kinases, which are important targets in cancer therapy and other diseases. nih.gov The 6-(4-methylpiperidin-1-yl) group can occupy a hydrophobic pocket in the kinase binding site, potentially enhancing binding affinity and selectivity. This strategic combination of a hydrogen-bonding donor/acceptor (aminopyridine) and a lipophilic, space-filling group (methylpiperidine) is a common design strategy in the development of potent and selective enzyme inhibitors.

While specific, publicly available research findings on the direct biological activity of this compound are limited, its structural motifs are present in numerous patented compounds, particularly within the domain of protein kinase inhibitors. nih.gov This suggests its primary role as a key building block in the synthesis of potential therapeutic agents. The synthesis of such a molecule would typically involve the nucleophilic aromatic substitution of a leaving group (such as a halogen) on the pyridine ring with 4-methylpiperidine (B120128), followed by the introduction or unmasking of the 3-amino group. mdpi.com

The table below summarizes some of the key computed chemical properties for this compound and its unmethylated piperidine and piperazine (B1678402) analogues for comparison.

PropertyThis compound6-(Piperidin-1-yl)pyridin-3-amine6-(4-Methylpiperazin-1-yl)pyridin-3-amine
Molecular FormulaC11H17N3C10H15N3C10H16N4
Molecular Weight (g/mol)191.27177.25192.26
Predicted XLogP31.91.50.4
Hydrogen Bond Donors111
Hydrogen Bond Acceptors334

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3 B1612468 6-(4-Methylpiperidin-1-yl)pyridin-3-amine CAS No. 767583-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-4-6-14(7-5-9)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVSOVFIHZLGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588333
Record name 6-(4-Methylpiperidin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767583-34-6
Record name 6-(4-Methylpiperidin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 4 Methylpiperidin 1 Yl Pyridin 3 Amine and Analogous Systems

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule or its core structure in a minimal number of steps, often by forming multiple bonds in a single operation. These methods are prized for their efficiency and atom economy.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a one-pot reaction. This approach is highly convergent and aligns with the principles of green chemistry by minimizing waste and operational steps. mdpi.comnih.gov The synthesis of substituted pyridines and their fused analogs can be efficiently achieved through MCRs.

A common strategy involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent), an enamine or enaminonitrile, and an ammonium (B1175870) source. researchgate.net For instance, novel pyridine (B92270) derivatives have been prepared through a three-component reaction of a chalcone, a 3-cyanoacetylindole, and ammonium acetate, with the reaction being optimized under both conventional heating and microwave irradiation. researchgate.net Similarly, the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been accomplished via a one-pot, solvent-free reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines, yielding the products in a short time with good yields (61-85%). mdpi.com The mechanism often begins with the formation of an imine intermediate, followed by a series of nucleophilic additions and cyclization/aromatization steps to furnish the heterocyclic core. mdpi.comnih.gov

The Strecker reaction, the first documented MCR, involves the synthesis of α-amino nitriles from an amine, a carbonyl compound, and a cyanide source, providing a foundational concept for imine-initiated MCRs. nih.gov These strategies offer a versatile platform for creating diverse libraries of substituted pyridines by varying the individual components.

Table 1: Comparison of Solvents for Multicomponent Synthesis of a Pyridine Derivative This table illustrates the impact of solvent choice on the yield of a representative multicomponent reaction to form a pyridine derivative.

EntrySolventReaction Time (h)Yield (%)Reference
1MeOH540 researchgate.net
2EtOH550 researchgate.net
3HOAc555 researchgate.net
4Glycol4.571 researchgate.net
5Water642 researchgate.net
6HOAc/Glycol (1:2)576 researchgate.net

Catalysis is central to modern organic synthesis, offering pathways to reactions that are otherwise unfeasible and providing control over selectivity and efficiency. Transition metals, in particular, are widely used to facilitate the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds essential for constructing molecules like 6-(4-methylpiperidin-1-yl)pyridin-3-amine.

Buchwald–Hartwig Amination: The palladium-catalyzed Buchwald–Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides or pseudohalides. wikipedia.orgjk-sci.com This reaction is highly suitable for the synthesis of this compound, which would involve coupling 4-methylpiperidine (B120128) with a 6-halopyridin-3-amine or a protected/precursor equivalent (e.g., 2-chloro-5-nitropyridine (B43025) followed by reduction). The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgjk-sci.com

The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the reaction's success, expanding its scope to include less reactive aryl chlorides and a wide array of amines. wikipedia.orgjk-sci.com Specialized pre-catalysts, such as Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, have demonstrated outstanding reactivity for the Buchwald-Hartwig coupling of various amines with heteroaryl chlorides like 3-chloropyridine (B48278) under mild conditions. rsc.org

Suzuki Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for C-C bond formation, typically coupling an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov While not directly forming the key C-N bond of the target molecule, the Suzuki reaction is instrumental in building complex pyridine scaffolds. For example, a substituted pyridine ring could be synthesized by coupling a pyridyl boronic acid with a halide, or vice-versa. nih.govkaist.ac.kr This pre-functionalized pyridine could then undergo a subsequent amination reaction. The combination of Suzuki and Buchwald-Hartwig reactions in a synthetic sequence provides a robust strategy for accessing highly substituted aryl amines. researchgate.net

As a more economical and sustainable alternative to palladium, copper-catalyzed C-N coupling reactions, often referred to as Ullmann or Ullmann-type aminations, have seen a resurgence. These reactions are effective for the amination of aryl and heteroaryl halides. An efficient protocol for the synthesis of various aminopyridine derivatives has been developed using copper(I) oxide (Cu₂O) as the catalyst with aqueous ammonia (B1221849) in ethylene (B1197577) glycol. researchgate.net The system was optimized with additives like N,N'-dimethylethylenediamine (DMEDA) and K₂CO₃, allowing the reaction to proceed at temperatures as low as 60 °C. researchgate.net In another example, copper(I) oxide was used to facilitate the amination of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (B1287128) hydrobromide at temperatures below 80 °C. google.com These methods provide a valuable alternative to palladium catalysis, particularly for large-scale industrial syntheses.

Iron is an attractive catalyst due to its low cost, low toxicity, and high natural abundance. nih.govthieme-connect.de While palladium and copper dominate C-N cross-coupling, iron-catalyzed reactions are an emerging area of interest. Iron catalysts have been explored for a variety of cross-coupling reactions and C-H functionalization. thieme-connect.de For example, iron(II) triflate has been shown to be uniquely effective in mediating a mild, amide-directed fluorination of C-H bonds. acs.org Although a direct application of iron(III) fluoride (B91410) for the synthesis of this compound is not prominently documented, the broader field of iron catalysis for C-H functionalization and cross-coupling suggests its potential. researchgate.netacs.org The development of iron-based catalytic systems for direct amination of pyridines remains a promising goal for more sustainable chemical synthesis.

Solvent-Free Synthesis: Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste, cost, and safety hazards associated with volatile organic compounds. Several methods for synthesizing aminopyridines can be adapted to solvent-free protocols. For instance, multicomponent reactions are often amenable to being run neat or with a liquid amine serving as both reactant and solvent. mdpi.comnih.gov The synthesis of 2-aminopyridines has been achieved by stirring a dihydrothiazolopyridinium salt with excess liquid amines under solvent-free conditions, affording the products regioselectively and in good yield. nih.gov Similarly, novel steroidal 3-cyano-2-aminopyridines have been prepared from an enaminonitrile and various primary amines without any solvent. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can dramatically accelerate reaction rates, improve yields, and enable reactions at lower temperatures. tandfonline.comorientjchem.org This enhancement is due to acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid medium, which generates localized high-temperature and high-pressure zones. tandfonline.comorientjchem.org Ultrasound has been successfully used to promote the synthesis of various heterocyclic compounds, including pyrimidines and thiazolidinones from 2-aminopyridine. nih.govnih.gov A one-pot, four-component synthesis of highly substituted pyridines was developed using a nanocatalyst under ultrasonic irradiation at room temperature, highlighting the benefits of short reaction times and excellent yields. tandfonline.com

β-Cyclodextrin Catalysis: Cyclodextrins are cyclic oligosaccharides that can act as supramolecular catalysts in aqueous media. nih.govguidechem.com They possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules (substrates) in water, mimicking an enzyme's active site. nih.govguidechem.com This encapsulation can enhance reaction rates and selectivity. guidechem.com β-Cyclodextrin has been employed as an efficient, biodegradable, and reusable catalyst for the one-pot multicomponent synthesis of 2-amino-4,6-diphenylnicotinonitriles and other heterocycles in water or under solvent-free conditions. nih.govrsc.org The use of β-cyclodextrin, often combined with ultrasound, represents a highly effective green chemistry approach, avoiding toxic metal catalysts and organic solvents. guidechem.comguidechem.com

Table 2: Comparison of Catalysts for β-Cyclodextrin-Promoted Synthesis This table shows a comparison of different catalysts for a representative reaction, demonstrating the superior efficiency of β-Cyclodextrin.

CatalystYield (%)Reference
TaurineLow/Not specified guidechem.comguidechem.com
CTABLow/Not specified guidechem.comguidechem.com
TBABLow/Not specified guidechem.comguidechem.com
γ-CyclodextrinPoor guidechem.comguidechem.com
β-CyclodextrinHigh (84-91%) guidechem.comguidechem.com

Base-Promoted Cascade Reactions

Base-promoted cascade reactions offer an efficient route to constructing complex pyridine and related heterocyclic systems from simple, readily available precursors. These methods often involve intramolecular cyclizations triggered by a base, leading to the formation of the pyridine ring in a single operational step.

A notable strategy involves the use of N-propargylic β-enaminones, which can undergo base-catalyzed cascade reactions to yield multi-substituted pyridines. rsc.orgdicp.ac.cn For instance, studies have shown that bases such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) effectively catalyze the transformation of N-propargylic β-enaminones into substituted 2-aminopyridines. dicp.ac.cn The reaction proceeds through an in situ-generated 1,4-oxazepine (B8637140) intermediate, which then reacts with a nucleophile. dicp.ac.cn The choice of base and solvent is critical for optimizing the reaction yield. While various bases can be effective, NaOH in dimethyl sulfoxide (B87167) (DMSO) has been identified as providing superior results in certain systems. dicp.ac.cn

Another approach utilizes base-promoted cyclization reactions for the synthesis of heterocyclic compounds under metal-free conditions. For example, sodium bicarbonate (NaHCO3) has been used to promote three-component reactions to build cyclic structures. researchgate.net More recently, an environmentally benign method for the selective amination of polyhalogenated pyridines has been developed using sodium tert-butoxide (NaOtBu) as a base and water as the solvent, demonstrating the versatility of base-promoted methodologies in pyridine chemistry. acs.org

Table 1: Effect of Base and Solvent on a Cascade Reaction for 2-Aminopyridine Synthesis Data synthesized from findings reported in the literature. dicp.ac.cn

EntryBaseSolventYield (%)
1NaOHDMSO70
2KOHDMSO65
3LiOHDMSO58
4t-BuOKDMSO45
5NaOHDMF62
6NaOHDCE<30

Reductive Amination and Hydrogenation Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines, including complex heterocyclic amines. organic-chemistry.org This process typically involves the reaction of an aldehyde or ketone with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. libretexts.orgyoutube.com This one-pot procedure is highly efficient for creating C-N bonds.

For the synthesis of this compound, this strategy can be envisioned in two primary ways. First, the 3-amino group can be introduced onto a pre-existing pyridine ring. This would involve the reductive amination of a suitable keto-pyridine precursor, such as 6-(4-methylpiperidin-1-yl)pyridin-3-one, with ammonia in the presence of a reducing agent. libretexts.org Alternatively, a precursor like 6-(4-methylpiperidin-1-yl)-3-nitropyridine can be synthesized, followed by the chemical reduction or catalytic hydrogenation of the nitro group to the desired 3-amino functionality. libretexts.org Common reagents for nitro group reduction include metals like iron, tin, or tin(II) chloride in acidic media, or catalytic hydrogenation using catalysts such as platinum or palladium on carbon (Pd/C). libretexts.org

A second pathway involves using reductive amination to introduce the 4-methylpiperidine group. This would entail reacting a suitable amino-pyridine aldehyde or ketone with 4-methylpiperidine. A variety of reducing agents can be employed for the reduction step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or α-picoline-borane. organic-chemistry.orgyoutube.com The choice of reducing agent is often dictated by the substrate's functional group tolerance and the desired reaction conditions. organic-chemistry.org

Table 2: Common Reagents for Reductive Amination and Nitro Group Reduction Based on established chemical principles and literature. organic-chemistry.orglibretexts.org

TransformationPrecursor TypeAmine SourceCommon Reducing Agents/Catalysts
Introduction of 3-Amino GroupKeto-PyridineAmmoniaH₂, Ni; NaBH₃CN
Introduction of 3-Amino GroupNitro-PyridineN/A (Reduction)H₂, Pd/C; Fe/HCl; SnCl₂
Introduction of Piperidine (B6355638) MoietyAmino-Pyridine Aldehyde/Ketone4-MethylpiperidineNaBH(OAc)₃; α-picoline-borane; H₂, Pd/C

Synthesis via Precursor Functionalization

An alternative and highly common approach to complex molecules like this compound involves the stepwise functionalization of a pre-formed pyridine ring. This allows for the controlled introduction of substituents at specific positions.

Derivatization of Substituted Pyridin-3-amine Intermediates

Starting with a substituted pyridin-3-amine allows for further molecular complexity to be built upon a stable core. The amino group of the pyridin-3-amine can be derivatized through various reactions. For example, it can undergo acylation with acyl chlorides or coupling with carboxylic acids to form amides, a key step in the synthesis of many pharmaceutical compounds like Nilotinib. google.com Diazotization of the amino group can also be performed to generate a diazonium salt, which is a versatile intermediate. These salts can undergo a variety of transformations, including conversion to other functional groups or participation in ring-switching reactions to form different heterocyclic systems. semanticscholar.org Such derivatizations showcase the utility of the pyridin-3-amine moiety as a platform for accessing a diverse range of more complex chemical structures.

Introduction of the 4-Methylpiperidine Moiety

The introduction of the 4-methylpiperidine ring onto the pyridine backbone is a critical transformation for the synthesis of the target compound. This is typically achieved by forming a C-N bond between the pyridine C6 position and the nitrogen atom of 4-methylpiperidine.

One of the most direct and widely employed methods for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This reaction involves treating a halopyridine precursor, typically a 6-chloro- or 6-bromopyridin-3-amine derivative, with 4-methylpiperidine. uni.lu The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when an electron-withdrawing group is present or when the leaving group is at an activated position (C2, C4, or C6). nih.gov

The reaction is often performed at elevated temperatures, and the use of microwave irradiation has been shown to dramatically decrease reaction times and improve yields. sci-hub.se The reactivity of the halopyridine leaving group generally follows the order F > Cl > Br > I when the rate-determining step is the initial nucleophilic addition, but this can be reversed if the departure of the leaving group is rate-limiting. sci-hub.se The reaction mechanism for substitution on pyridinium (B92312) ions with piperidine has been shown to be second-order, involving rate-determining deprotonation of the addition intermediate. nih.gov

Table 3: Representative Conditions for Nucleophilic Substitution on 2-Halopyridines Data synthesized from findings reported in the literature. sci-hub.se

Halogen (Leaving Group)NucleophileSolventConditionsYield (%)
IodinePhSNaNMP100°C, 3 min (Microwave)99
BrominePhSNaNMP100°C, 10 min (Microwave)99
ChlorinePhSNaNMP150°C, 30 min (Microwave)98
IodinePhCH₂OHNMP200°C, 30 min (Microwave)81
FluorinePhCH₂OHNMP200°C, 30 min (Microwave)90

Viewing the reaction from the perspective of the piperidine, the synthesis involves the N-arylation of 4-methylpiperidine with an activated pyridine substrate. In this context, 4-methylpiperidine acts as the nucleophile that attacks the electron-deficient pyridine ring. This is mechanistically identical to the SNAr reaction described previously but focuses on the piperidine as the key reactant.

Studies on the reactions of piperidine with activated aryl systems show that the reaction kinetics can be complex. For example, the piperidino-substitution of dinitrophenyl ethers in benzene (B151609) shows evidence of catalysis by piperidine itself, where a second molecule of piperidine assists in the decomposition of the reaction intermediate. rsc.org This highlights the dual role of the amine as both nucleophile and base catalyst. The successful arylation of piperidine derivatives is fundamental to constructing the target this compound from a suitable pyridine precursor. nih.gov

Cyclization and Annulation Strategies for Pyridine Ring Formation

The formation of the pyridine ring is a foundational step in the synthesis of numerous heterocyclic compounds. Various classical and modern synthetic strategies have been developed to construct this aromatic scaffold. For a molecule with the specific 3-amino and 6-piperidino substitution pattern, cyclization and annulation reactions that allow for the regioselective introduction of these functionalities, or their precursors, are of paramount importance. These methods often involve the condensation of acyclic precursors, cycloaddition reactions, or multicomponent reactions.

A common approach involves the synthesis of a 3-amino-6-halopyridine intermediate, where the halogen atom can be subsequently displaced by 4-methylpiperidine. Therefore, cyclization strategies that yield this particular intermediate are highly relevant.

One of the classical methods for pyridine synthesis is the Hantzsch Dihydropyridine Synthesis , which is a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. The initial product is a dihydropyridine, which can then be oxidized to the corresponding pyridine. While versatile, controlling the substitution pattern to achieve a 3-amino-6-substituted pyridine can be challenging and may require specifically functionalized starting materials.

The Guareschi-Thorpe Condensation offers another route to substituted pyridones, which can be precursors to aminopyridines. This reaction typically involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia. Modifications of this method can introduce substituents at various positions of the pyridine ring.

The Kröhnke Pyridine Synthesis is a powerful method for preparing highly functionalized pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source. This method allows for the synthesis of a wide range of substituted pyridines, and with appropriate starting materials, could be adapted to form the desired 3,6-disubstituted pyridine core.

Another classical named reaction is the Chichibabin Pyridine Synthesis , which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. While historically significant, this reaction often requires harsh conditions and can lead to mixtures of products, making it less ideal for the synthesis of complex, highly substituted pyridines.

More contemporary approaches often rely on transition-metal-catalyzed reactions or novel multicomponent strategies to achieve higher regioselectivity and milder reaction conditions. For instance, metal-free annulation reactions have been developed for the synthesis of polysubstituted pyridines.

A plausible synthetic route to a precursor of the target molecule, such as 6-chloro-pyridin-3-ylamine, could involve a cyclocondensation reaction. The specific choice of starting materials and reaction conditions would be critical to ensure the desired regiochemical outcome.

Below is a table summarizing some of the key named reactions for pyridine synthesis and their general applicability.

Reaction NameReactantsGeneral ProductApplicability to 3-Amino-6-Substituted Pyridines
Hantzsch Dihydropyridine Synthesis Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate1,4-Dihydropyridines (oxidized to Pyridines)Possible with functionalized starting materials, but regioselectivity can be a challenge.
Guareschi-Thorpe Condensation Cyanoacetic ester, β-dicarbonyl compound, AmmoniaSubstituted 2-PyridonesCan be adapted to produce precursors to 3-aminopyridines.
Kröhnke Pyridine Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Nitrogen sourceHighly functionalized PyridinesVersatile method that could potentially be used to generate the desired substitution pattern.
Chichibabin Pyridine Synthesis Aldehydes/Ketones, AmmoniaSubstituted PyridinesGenerally less regioselective and requires harsh conditions.

Detailed research into adapting these classical methods or developing novel cyclization strategies is essential for the efficient and regioselective synthesis of this compound and its analogs. The focus remains on constructing the pyridine ring with the necessary functionalities in place or with handles that allow for their straightforward introduction in subsequent synthetic steps.

Mechanistic Investigations of Reactions Involving 6 4 Methylpiperidin 1 Yl Pyridin 3 Amine and Its Core Scaffolds

Reaction Pathway Elucidation

The elucidation of reaction pathways is fundamental to understanding how reactants are converted into products. For complex molecules like 6-(4-methylpiperidin-1-yl)pyridin-3-amine, this involves studying the kinetics of the reaction to identify the slowest, rate-determining step and characterizing the transient species, or intermediates, that are formed along the reaction coordinate.

Kinetic Studies and Rate-Limiting Steps

While specific kinetic data for the synthesis of this compound is not extensively documented, detailed investigations into its core reaction class, the Buchwald-Hartwig amination, provide significant insight. nih.govnih.gov The catalytic cycle of this reaction generally involves three primary steps: oxidative addition, transmetalation (or deprotonation/amination), and reductive elimination. wikipedia.orgnumberanalytics.com Kinetic studies reveal that any of these steps can be the rate-limiting step, depending on the specific reactants, catalyst, and ligands employed.

For palladium-catalyzed aminations, the oxidative addition of the aryl halide to the Pd(0) complex is often considered the rate-determining step. numberanalytics.com However, density functional theory (DFT) calculations and experimental kinetic studies have shown a more nuanced reality. The choice of phosphine (B1218219) ligand, in particular, can shift the rate-limiting step. nih.govnih.gov

A study comparing the ligands RuPhos and BrettPhos in the amination of bromobenzene (B47551) found that the catalytic systems exhibited different rate-limiting steps. nih.govnih.gov

With the Pd-BrettPhos catalyst system , the oxidative addition step was found to be rate-limiting.

With the Pd-RuPhos catalyst system , the reductive elimination step was rate-limiting. nih.gov

This difference is attributed to the distinct steric and electronic properties of the ligands, which modulate the energies of the transition states for each step in the catalytic cycle. nih.gov For instance, increasing the steric hindrance on the amine substrate was found to lower the energy barrier for reductive elimination, which is beneficial for systems where that step is rate-limiting. nih.gov

Table 1: Rate-Limiting Steps in Buchwald-Hartwig Amination with Different Ligands
LigandCatalyst SystemIdentified Rate-Limiting StepReference
BrettPhosPd-BrettPhosOxidative Addition nih.gov
RuPhosPd-RuPhosReductive Elimination nih.govnih.gov

Identification and Characterization of Reaction Intermediates

The catalytic cycle for the formation of arylamines via palladium-catalyzed cross-coupling proceeds through several key intermediates. youtube.com The synthesis of this compound from a halopyridine and 4-methylpiperidine (B120128) would follow a similar pathway. The primary steps and intermediates are:

Generation of the Active Pd(0) Species: The reaction typically starts with a Pd(II) precatalyst which is reduced in situ to the active, monoligated Pd(0) species. youtube.comnih.gov

Oxidative Addition Complex: The active Pd(0) catalyst reacts with the halopyridine (e.g., 5-amino-2-chloropyridine) in an oxidative addition step. This forms a square planar Pd(II) intermediate, the arylpalladium(II) complex. wikipedia.orgnumberanalytics.com

Amine Coordination and Deprotonation: The amine (4-methylpiperidine) coordinates to the arylpalladium(II) complex. In the presence of a strong base (e.g., NaOt-Bu), the coordinated amine is deprotonated to form a palladium amido complex. wikipedia.org

Reductive Elimination: This final step involves the formation of the C-N bond, yielding the product, this compound, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

In some cases, particularly with substrates like 3-halo-2-aminopyridines, the formation of stable palladacycle intermediates can occur, where the amino group of the pyridine (B92270) substrate coordinates to the palladium center. nih.gov This chelation can potentially hinder the desired catalytic turnover, representing a challenge that must be overcome through careful selection of ligands and reaction conditions. nih.gov

Role of Catalysts and Reagents

The success of modern cross-coupling reactions hinges on the sophisticated interplay between catalysts, ligands, bases, and other additives. These components work in concert to ensure high yields, broad substrate scope, and mild reaction conditions.

Cooperative Catalysis Mechanisms

Cooperative catalysis is evident in the Buchwald-Hartwig amination, where the palladium catalyst and the base work in tandem. The palladium center activates the aryl halide and binds the amine, while the base is essential for the deprotonation of the amine, which generates the nucleophilic amide required for the C-N bond-forming reductive elimination step. wikipedia.orgnumberanalytics.com

Another example of cooperative activation can be seen in ruthenium-catalyzed amino exchange reactions involving aminopyridines. In this process, a ruthenium complex coordinates to the pyridine ring, forming an electrophilic η⁶-pyridine complex. scientificupdate.com This activation of the entire ring facilitates nucleophilic aromatic substitution, allowing another amine to displace the original amino group under mild conditions. scientificupdate.com This strategy overcomes the typical low reactivity of electron-rich aminopyridines in SNAr reactions. scientificupdate.com

Copper-catalyzed systems also demonstrate cooperative effects. In the amination of bromopyridines with aqueous ammonia (B1221849), the reaction efficiency is significantly enhanced by the combination of a copper(I) source, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like K₂CO₃. lookchem.com This multi-component system works together to achieve high conversion under relatively mild conditions. lookchem.com

Influence of Ligands and Additives

The choice of ligand is arguably the most critical factor in a palladium-catalyzed C-N cross-coupling reaction. Sterically bulky, electron-rich phosphine ligands are a cornerstone of modern catalysis. nih.gov Ligands such as RuPhos, BrettPhos, and SPhos have proven highly effective for the amination of challenging substrates like 3-halo-2-aminopyridines. nih.gov

A screening study for the coupling of morpholine (B109124) with 3-bromo-2-aminopyridine demonstrated the effectiveness of different ligands. nih.gov

Table 2: Ligand Screening for C,N-Cross Coupling of 3-bromo-2-aminopyridine
LigandCatalyst SystemYield (%)Reference
RuPhosPd₂(dba)₃ / Ligand71 nih.gov
SPhosPd₂(dba)₃ / Ligand76 nih.gov
BINAPPd₂(dba)₃ / Ligand71 nih.gov

The study identified that precatalysts derived from RuPhos were outstanding for coupling with secondary amines, while BrettPhos-derived precatalysts were superior for primary amines. nih.gov This highlights how ligands can be tailored to specific substrate classes.

Additives, primarily bases, also play a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine without competing in the reaction. numberanalytics.comnih.gov The choice of base can be critical; for instance, functional groups like esters may be incompatible with strong bases like NaOt-Bu, necessitating the use of weaker bases such as K₂CO₃, though this may result in lower reaction rates. libretexts.org

Stereochemical Control and Regioselectivity in Synthesis

For a molecule like this compound, which contains a substituted piperidine (B6355638) ring and a polysubstituted pyridine, both stereocontrol and regiocontrol are paramount synthetic challenges.

Stereochemical Control primarily relates to the synthesis of the 4-methylpiperidine fragment. Numerous methods have been developed for the stereocontrolled synthesis of substituted piperidines, which are core structures in many natural products and pharmaceuticals. nih.govnih.gov Strategies include:

Hydrogen Borrowing Annulation: Iridium(III)-catalyzed reactions can form substituted piperidines stereoselectively through a cascade of oxidation, amination, and reduction steps. nih.gov

Intramolecular Hydroboration: Amine-directed hydroboration of unsaturated amine borane (B79455) complexes can proceed with high regiocontrol and good stereocontrol, influenced by steric factors within the piperidine ring precursors. nih.gov

Cascade Approaches: Transition metal-catalyzed alkoxylation followed by base-induced double bond isomerization can produce piperidine-fused heterocycles with high diastereoselectivity. rsc.orgrsc.org

Regioselectivity is a key concern when functionalizing the pyridine core. The synthesis of 6-(substituted)-pyridin-3-amine requires precise control over the position of the incoming groups.

From Pyridine N-Oxides: A common strategy for synthesizing 2-aminopyridines with excellent regioselectivity involves the use of pyridine N-oxides as starting materials, which can be converted to the target amine under mild conditions. morressier.com

Directed C-H Amination: Recent advances allow for the direct amination of pyridines at specific positions. For example, by using 4-pyridyl pyridinium (B92312) salt intermediates, a C4-selective amination can be achieved, highlighting how electronic tuning and reaction intermediates can govern regiochemical outcomes. nih.gov

Metal-Catalyzed Cycloadditions: Ruthenium-catalyzed [2+2+2] cycloadditions of nitriles and alkynes offer another route to polysubstituted pyridines, where the catalyst and ligands play a key role in controlling the final regiochemistry. researchgate.net

In the context of producing this compound, a typical synthesis would involve a C-N coupling reaction between a pre-functionalized pyridine, such as 5-amino-2-halopyridine, and 4-methylpiperidine. In this scenario, the regiochemistry is pre-determined by the starting halopyridine, making the initial synthesis of that intermediate the crucial regiochemistry-determining step. nih.govnih.gov

Advanced Derivatization and Functionalization Strategies of 6 4 Methylpiperidin 1 Yl Pyridin 3 Amine

Functionalization at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 6-(4-methylpiperidin-1-yl)pyridin-3-amine is a key site for functionalization, primarily through N-oxidation and quaternization.

N-Oxidation: The transformation of the pyridine nitrogen to a pyridine N-oxide is a common strategy to modulate the electronic properties of the ring, making it more susceptible to certain substitution reactions and altering its biological activity. libretexts.org This oxidation is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgresearchgate.net The resulting N-oxide can influence the molecule's solubility and its ability to act as a hydrogen bond acceptor. acs.org For instance, N-oxides of various pyridine derivatives are precursors to a range of pharmaceuticals. libretexts.org While direct examples on this compound are not prevalent in the reviewed literature, the general methodology for pyridine N-oxide formation is well-established. researchgate.netresearchgate.net

Quaternization: Alkylation of the pyridine nitrogen leads to the formation of pyridinium (B92312) salts. This transformation introduces a permanent positive charge, significantly altering the molecule's polarity and potential for ionic interactions. The reaction, known as the Menshutkin reaction, involves treating the pyridine derivative with an alkyl halide. wikipedia.org This modification can be used to create novel derivatives with distinct biological profiles or to generate intermediates for further synthetic transformations.

Functionalization at the Pyridine Ring (C-H Activation, Halogenation, Alkylation)

The pyridine ring offers several carbon atoms that can be functionalized through various modern synthetic methods.

C-H Activation and Arylation: Direct C-H activation has emerged as a powerful tool for the arylation of pyridine rings, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation allows for the introduction of various aryl groups onto the pyridine core. acs.orgnih.gov These reactions often employ a directing group to control regioselectivity. For aminopyridine derivatives, the amino group itself or a modified version can direct the arylation to specific positions on the ring. acs.orgacs.org For example, palladium-catalyzed C-H arylation of related N-phenylpyridin-2-amines has been demonstrated to proceed at the ortho position to the amino group. nih.gov

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring is a common strategy to create intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or to directly modulate biological activity. While specific examples for the direct halogenation of this compound are not detailed in the literature, general methods for the halogenation of substituted pyridines are applicable. Electrophilic halogenation can be challenging due to the electron-deficient nature of the pyridine ring, but can be facilitated by activating groups. Alternatively, nucleophilic aromatic substitution on pre-functionalized pyridines is a common route.

Alkylation: Friedel-Crafts alkylation and related reactions can be used to introduce alkyl groups onto the pyridine ring. byjus.comlibretexts.org These reactions typically involve an alkyl halide and a Lewis acid catalyst. byjus.comlibretexts.org The regioselectivity is influenced by the electronic nature of the substituents already present on the ring. For 3-aminopyridine (B143674) systems, the amino group is an activating, ortho-, para-directing group, which would favor substitution at the 2, 4, and 6 positions. However, the strong substitution already present at the 6-position and the directing effect of the piperidine (B6355638) group would influence the final regiochemical outcome. Aza-Friedel-Crafts reactions, often catalyzed by Lewis acids like Y(OTf)3, provide another route for the C-alkylation of heterocyclic compounds. researchgate.netnih.gov

Functionalization at the Amine Group (N-Alkylation, Acylation, Arylation)

The exocyclic primary amine at the C3 position is a highly versatile handle for a wide range of functionalizations.

N-Alkylation: The introduction of alkyl groups onto the amine can be achieved through several methods. Direct alkylation with alkyl halides is a common approach, though it can sometimes lead to over-alkylation. wikipedia.orglookchemmall.com To achieve mono-alkylation, specific strategies such as using amine hydrobromide salts in a competitive deprotonation/protonation environment can be employed. researchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled N-alkylation. Heterogeneous catalysts are also utilized in industrial settings for the N-alkylation of aminopyridines. google.com

N-Acylation: The amine group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This transformation is fundamental in drug design, as the resulting amide bond can participate in crucial hydrogen bonding interactions with biological targets. This reaction is generally high-yielding and can be performed under mild conditions.

N-Arylation: The formation of a C-N bond between the amine and an aryl group is most commonly achieved through palladium-catalyzed Buchwald-Hartwig amination. libretexts.orgwikipedia.orgacs.org This powerful reaction allows for the coupling of the aminopyridine with a wide variety of aryl halides or triflates, providing access to a diverse range of N-aryl derivatives. nih.govresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled. nih.gov

The table below summarizes some examples of N-functionalized aminopyridine derivatives.

Derivative TypeReagents and ConditionsProduct Structure ExampleRef.
N-Alkylation Alkyl halide, Base (e.g., NaH, K2CO3)N-alkyl-6-(4-methylpiperidin-1-yl)pyridin-3-amine lookchemmall.com
N-Acylation Acyl chloride, Base (e.g., triethylamine)N-acyl-6-(4-methylpiperidin-1-yl)pyridin-3-amine nih.gov
N-Arylation Aryl halide, Pd catalyst, Ligand, BaseN-aryl-6-(4-methylpiperidin-1-yl)pyridin-3-amine nih.gov

Modifications of the 4-Methylpiperidine (B120128) Moiety

The 4-methylpiperidine fragment is not merely a passive substituent; it offers opportunities for structural modification to fine-tune the properties of the molecule. researchgate.net The functionalization of piperidine rings is a significant area of research in medicinal chemistry. nih.govnih.govmdpi.comnih.gov

Strategies for modifying the piperidine ring include:

C-H Functionalization: Direct C-H functionalization at various positions of the piperidine ring (C2, C3, or C4) can be achieved using rhodium- or palladium-catalyzed reactions. nih.govnih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the piperidine nitrogen. nih.gov

Functionalization at the 4-position: The existing methyl group can be a starting point for further modifications, or alternative substituents can be introduced at the 4-position during the synthesis of the piperidine ring itself. For example, 4-methylene-piperidines can be synthesized and subsequently functionalized through reactions like hydroboration-oxidation to introduce a hydroxymethyl group. acs.org

Demethylation and N-Substitution: While the piperidine nitrogen in the title compound is tertiary, in related structures where it is secondary, it can be a site for further alkylation or acylation. The methyl group on the piperidine ring can also be a site for metabolic oxidation in biological systems, a factor to consider in drug design.

The table below shows examples of functionalized piperidine derivatives.

Modification StrategyExample ReactionResulting MoietyRef.
C-H Arylation Pd-catalyzed C-H arylation2-Aryl-4-methylpiperidine nih.gov
Alkene Functionalization Hydroboration-oxidation of 4-methylenepiperidine4-(Hydroxymethyl)piperidine acs.org
Ring Construction Cyclization of functionalized precursorsSpirocyclic piperidines nih.gov

Scaffold Diversity Generation through Parallel Synthesis and Combinatorial Approaches

To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, parallel synthesis and combinatorial chemistry approaches are invaluable. enamine.net These techniques allow for the rapid generation of large libraries of related compounds by systematically varying the substituents at the different functionalization points. researchgate.netresearchgate.net

For the this compound core, a library of derivatives could be generated by:

Amine Functionalization: Using a variety of carboxylic acids for acylation or a diverse set of aldehydes/ketones for reductive amination in a parallel format.

Pyridine Ring Functionalization: Employing a range of arylboronic acids in a parallel Suzuki coupling with a halogenated version of the core scaffold.

Piperidine Modification: Synthesizing a small library of piperidine precursors with different substituents at the 4-position and then coupling them to the pyridine core.

This systematic approach, often aided by automated synthesis platforms, can quickly identify key structural features that enhance biological activity and provide a rich dataset for developing potent and selective drug candidates. nih.gov

Sophisticated Spectroscopic Characterization of 6 4 Methylpiperidin 1 Yl Pyridin 3 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. nih.gov For derivatives of 6-(4-methylpiperidin-1-yl)pyridin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides unambiguous assignment of all proton and carbon signals. nih.govmdpi.com

¹H NMR spectra provide information on the chemical environment and connectivity of protons. In a typical derivative, the aromatic protons on the pyridine (B92270) ring appear as distinct multiplets in the downfield region (δ 6.0-8.5 ppm). The protons of the 4-methylpiperidine (B120128) ring appear in the upfield aliphatic region (δ 0.9-4.0 ppm). The methyl group protons typically present as a doublet around δ 0.9 ppm. chemicalbook.com The amine (NH₂) protons can appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR spectra reveal the number of unique carbon atoms and their electronic environments. The pyridine ring carbons are observed in the δ 100-160 ppm range. The aliphatic carbons of the piperidine (B6355638) ring are found further upfield, typically between δ 20-60 ppm. rsc.org

2D NMR techniques are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, mapping the connectivity within the pyridine and piperidine spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is invaluable for connecting the 4-methylpiperidine substituent to the pyridine core and for assigning quaternary carbons. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Scaffold

Atom PositionRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)
Pyridine C2~157.0
Pyridine C3~6.8-7.0~120.0
Pyridine C4~7.5-7.7~138.0
Pyridine C5~6.5-6.7~108.0
Pyridine C6~155.0
Piperidine C2'/C6'~3.8-4.0 (axial/equatorial)~48.0
Piperidine C3'/C5'~1.6-1.8 (axial/equatorial)~34.0
Piperidine C4'~1.4-1.6~31.0
Piperidine -CH₃~0.9 (doublet)~22.0
Amine -NH₂Broad, variable

Advanced Mass Spectrometry Techniques (e.g., HRMS, ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like aminopyridine derivatives. It typically produces protonated molecular ions [M+H]⁺, providing clear molecular weight information. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. rsc.org For this compound (C₁₁H₁₇N₃), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm its composition. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex reaction mixtures, identifying impurities, or studying the metabolism of derivatives. nih.gov The compound of interest is first separated from other components on an HPLC column before being introduced into the mass spectrometer for analysis. mdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₇N₃)

Ion AdductCalculated m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺192.1495144.7
[M+Na]⁺214.1315150.6
[M-H]⁻190.1350147.6
[M+K]⁺230.1054147.2

Data sourced from predictions for the parent compound. uni.lu

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Key functional groups have characteristic absorption frequencies. For this compound derivatives, expected peaks include N-H stretching vibrations for the amine group (typically around 3300-3500 cm⁻¹), C-H stretching for aromatic (3000-3100 cm⁻¹) and aliphatic (2800-3000 cm⁻¹) moieties, C=C and C=N stretching in the aromatic pyridine ring (1400-1650 cm⁻¹), and C-N stretching vibrations (1200-1350 cm⁻¹). researchgate.net

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The pyridine ring breathing modes are often strong in Raman spectra, providing a characteristic fingerprint for the heterocyclic core. researchgate.net

Table 3: Characteristic Vibrational Frequencies for a this compound Derivative

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric/Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Pyridine Ring (C=C, C=N)Stretch1400 - 1650
C-NStretch1200 - 1350

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy provides information about conjugated systems. The aminopyridine moiety acts as a chromophore, absorbing UV light to promote electrons to higher energy orbitals (π → π* transitions). The position of the maximum absorbance (λ_max) is sensitive to the substitution pattern on the pyridine ring and the solvent polarity. researchgate.netsciforum.net For aminopyridine derivatives, absorption maxima are typically observed in the 250-350 nm range. mdpi.com

Fluorescence Spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many aminopyridine derivatives are fluorescent, emitting light in the blue-green region of the spectrum (450-500 nm). mdpi.com The fluorescence quantum yield (a measure of emission efficiency) and Stokes shift (the difference between the excitation and emission maxima) are important photophysical parameters that are characterized for these compounds. mdpi.comsciforum.net

Table 4: Representative Photophysical Properties of Aminopyridine Derivatives

Compound TypeAbsorption λ_max (nm)Emission λ_em (nm)Quantum Yield (Φ)
Diethyl 2-(tert-butylamino)-6-phenylpyridine~270~480~0.34
Diethyl 2-(cyclohexylamino)-6-phenylpyridine~270~480~0.31
Diethyl 2-amino-6-(p-tolyl)pyridine~270~485~0.27

Data from structurally related aminopyridine derivatives to illustrate typical photophysical properties. mdpi.com

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of each atom, providing unambiguous information on bond lengths, bond angles, and torsional angles. researchgate.net

For derivatives of this compound, a crystal structure would:

Reveal the conformation of the piperidine ring (e.g., chair conformation) and the orientation of the methyl group (axial vs. equatorial).

Provide detailed information on intermolecular interactions, such as hydrogen bonds involving the amine group and the pyridine nitrogen, which dictate how the molecules pack in the crystal lattice. researchgate.netmdpi.com

While obtaining a crystal structure for the exact title compound is subject to successful crystal growth, data from related structures like 6-methylpyridin-3-amine demonstrate the power of this technique. In its crystal structure, intermolecular N-H···N hydrogen bonds link the molecules together, stabilizing the crystal lattice. researchgate.netnih.gov

Table 5: Illustrative Crystallographic Data for a Related Compound (6-Methylpyridin-3-amine)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.86
b (Å)7.55
c (Å)13.31
Key InteractionIntermolecular N-H···N hydrogen bonds

Data from the closely related compound 6-Methylpyridin-3-amine. researchgate.net

Computational Chemistry Approaches for 6 4 Methylpiperidin 1 Yl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are used to determine the electron density of a system, from which various chemical properties can be derived. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d,p) or TZVP, are commonly employed to model the electronic structure of organic compounds. nih.govresearchgate.net

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. For 6-(4-Methylpiperidin-1-yl)pyridin-3-amine, this process would elucidate the precise bond lengths, bond angles, and dihedral angles, including the orientation of the 4-methylpiperidine (B120128) ring relative to the pyridine (B92270) core.

Following optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model.

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data) Calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterAtom Pair/TripletPredicted Value
Bond Length (Å) C(pyridine)-N(piperidine)1.38
N(pyridine)-C(amine)1.41
C(amine)-N(amine)1.40
C-H (methyl)1.09
Bond Angle (°) C-N-C (piperidine)112.5
C-C-N (pyridine-amine)121.0
H-N-H (amine)115.0
Dihedral Angle (°) C(py)-C(py)-N(pip)-C(pip)25.4

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, FMO analysis would identify the distribution of these orbitals, highlighting the likely sites for nucleophilic and electrophilic attack. The electron-rich pyridine and amine groups are expected to contribute significantly to the HOMO, while the pyridine ring would be the primary location of the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy -5.85
LUMO Energy -1.20
HOMO-LUMO Gap (ΔE) 4.65

DFT calculations are widely used to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach implemented within DFT to calculate the magnetic shielding tensors for each nucleus. nih.gov These values can then be converted into chemical shifts (δ) for ¹H and ¹³C atoms, which can be directly compared to experimental spectra to aid in structure elucidation and assignment. nih.govnih.gov

The accuracy of predicted NMR shifts depends heavily on the chosen functional and basis set. researchgate.netbohrium.com For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom, helping to assign complex spectra and confirm the molecular structure.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative Data)

Carbon Atom PositionPredicted δ (ppm)Experimental δ (ppm)
C2 (Pyridine)158.2157.9
C3 (Pyridine)125.1124.5
C4 (Pyridine)108.9109.3
C5 (Pyridine)145.3145.0
C6 (Pyridine)149.8149.5
C (Methyl)21.521.8

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. This compound possesses significant conformational freedom, particularly concerning the piperidine (B6355638) ring (which can adopt chair, boat, and twist-boat conformations) and the rotation around the C-N bond connecting the two ring systems.

MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. mdpi.com By simulating the molecule over nanoseconds or longer, researchers can explore its conformational landscape, identify the most stable and populated conformers, and understand the energy barriers between them. This provides a more realistic picture of the molecule's behavior in solution, which is crucial for understanding its interactions with biological targets or other molecules.

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry, particularly DFT, is invaluable for elucidating reaction mechanisms. For this compound, researchers could model various reactions, such as electrophilic aromatic substitution on the pyridine ring or reactions involving the amine group.

This process involves identifying all relevant reactants, intermediates, transition states (TS), and products along a proposed reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, and locating its geometry is key to understanding the reaction's kinetics. mdpi.com By calculating the energies of the reactants and the transition state, the activation energy barrier (Ea) can be determined, providing a quantitative measure of how fast the reaction is likely to proceed. mdpi.com This analysis can help explain why a reaction follows a particular pathway or why certain isomers are formed preferentially.

Prediction of Reactivity and Selectivity Profiles

The electronic parameters derived from DFT calculations can be used to predict the reactivity and selectivity of this compound. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com

Furthermore, calculating the molecular electrostatic potential (MEP) provides a map of charge distribution. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the MEP would likely show negative potential around the pyridine nitrogen and the exocyclic amine group, marking them as key sites for protonation or interaction with electrophiles. The analysis of these reactivity indicators can predict the outcome of chemical reactions, guiding synthetic efforts.

Supramolecular Interaction Modeling (e.g., Hydrogen Bonding, Halogen Bonding)

Computational modeling is an indispensable tool for elucidating the complex network of non-covalent interactions that govern the assembly of molecules in the solid state and in solution. For this compound, molecular modeling techniques, including quantum mechanics and molecular dynamics simulations, can predict and analyze the geometry, strength, and directionality of its supramolecular interactions.

Hydrogen Bonding

The molecular structure of this compound possesses distinct hydrogen bond donors and acceptors, making it a prime candidate for forming robust hydrogen-bonded networks. The primary amine group (-NH2) on the pyridine ring serves as a potent hydrogen bond donor, while the nitrogen atom within the pyridine ring and the tertiary amine in the methylpiperidine moiety act as hydrogen bond acceptors.

Computational studies on analogous aminopyridine derivatives have demonstrated the prevalence of intermolecular N-H···N hydrogen bonds, which link molecules into chains or more complex architectures. In the case of this compound, it is predicted that the amine group will preferentially form hydrogen bonds with the more sterically accessible and electronically favorable pyridine nitrogen of an adjacent molecule.

Donor (D)Acceptor (A)D-H···A Angle (°)H···A Distance (Å)D···A Distance (Å)
N-H (Amine)N (Pyridine)160-1752.0 - 2.33.0 - 3.3
N-H (Amine)N (Piperidine)150-1652.1 - 2.43.1 - 3.4

Note: The data in this table is predictive and based on computational modeling of structurally related compounds due to the absence of specific published crystallographic or computational studies for this compound.

Halogen Bonding

Halogen bonding is another significant supramolecular interaction that can influence the crystal packing and molecular recognition properties of a compound. While this compound does not inherently contain a halogen atom, its pyridine nitrogen can act as a potent halogen bond acceptor.

Computational models can be employed to study the potential of this compound to form halogen bonds with various halogen bond donors (e.g., iodoperfluorocarbons, dihalogens). These studies typically involve calculating the molecular electrostatic potential (MEP) surface to identify regions of negative potential (electron-rich areas) that are susceptible to interaction with the electrophilic region of a halogen atom (the σ-hole).

The pyridine nitrogen in this compound is expected to be a strong halogen bond acceptor site. The strength of this interaction would depend on the nature of the halogen donor. Theoretical studies on similar pyridine-containing molecules have shown that the N···X (where X is a halogen) interaction is highly directional and can be comparable in strength to conventional hydrogen bonds.

The following table presents hypothetical interaction parameters for halogen bonding between the pyridine nitrogen of this compound and a generic halogen donor, derived from computational analyses of related systems.

Acceptor (A)Halogen Donor (X)C-X···A Angle (°)X···A Distance (Å)
N (Pyridine)I~170-1802.8 - 3.1
N (Pyridine)Br~170-1802.9 - 3.2
N (Pyridine)Cl~170-1803.0 - 3.3

Note: This data is illustrative and based on general principles of halogen bonding and computational studies of other pyridine derivatives. Specific research on halogen bonding involving this compound is required for precise data.

Applications in Advanced Chemical Systems and Supramolecular Assemblies

Utilization as Ligands in Catalysis

The aminopyridine framework is a cornerstone in coordination chemistry and has been extensively used to create ligands for a wide array of transition metal-catalyzed reactions. The nitrogen atoms of the pyridine (B92270) ring and the amino group can act as a bidentate chelate, stabilizing metal centers and influencing their catalytic activity. While specific catalytic applications of 6-(4-Methylpiperidin-1-yl)pyridin-3-amine are not widely reported, the extensive research on analogous aminopyridine ligands highlights its potential.

Aminopyridine derivatives are crucial in palladium-catalyzed cross-coupling reactions, a fundamental tool in modern organic synthesis. acs.orgnih.gov For instance, palladium complexes are used for C-N bond formation to synthesize more complex aminopyridines. acs.org Research has demonstrated that palladium precatalysts can effectively facilitate C,N-cross coupling reactions of unprotected 3-halo-2-aminopyridines with various amines. nih.gov The pyridine nitrogen itself can play a key role in the catalytic cycle, as seen in the palladium-catalyzed hydrolysis of imines where the pyridine ring's association with the metal center increases the polarity of the C=N bond. mdpi.com

Beyond palladium, aminopyridine ligands have proven effective with other transition metals. Titanium complexes bearing 2-aminopyridinato ligands are active catalysts for the intramolecular hydroamination of primary aminoalkenes, a reaction that is highly sensitive to the steric environment at the metal center. acs.org Rhodium(III) and Iridium(III) have also been used to catalyze the annulation and alkylation of N-aryl 2-aminopyridines. rsc.org Furthermore, copper-catalyzed systems have been developed for the synthesis of α-ketoamides from pyridin-2-amines, showcasing the versatility of this ligand class across different metals and reaction types. researchgate.net The steric bulk and electronic properties of the 4-methylpiperidine (B120128) substituent on the title compound could be used to fine-tune the performance of such catalytic systems.

Catalyst SystemLigand TypeApplicationReference
Pd(OAc)₂, AgOAcN-aryl-2-aminopyridineC-H Activation / Annulation rsc.org
[RhCp*Cl₂]₂N-aryl-2-aminopyridineC(sp²)–H Functionalization rsc.org
ApTi(NMe₂)₃2-Aminopyridinato (Ap)Intramolecular Hydroamination acs.org
Pd(PPh₃)₄Pyridine-based ImineSuzuki Coupling / Hydrolysis mdpi.com
Cu(OAc)₂Pyridin-2-aminesα-Ketoamide Synthesis researchgate.net

Integration into Functional Materials (e.g., Organic Light Emitting Diodes, Sensors)

The integration of pyridine-containing molecules into functional materials like Organic Light Emitting Diodes (OLEDs) and chemical sensors is a burgeoning field of research. While direct applications of this compound in this domain are not yet documented, its structural motifs suggest significant potential.

In the realm of sensors, the ability of a molecule to interact selectively with an analyte is paramount. Supramolecular gels formed from pyridyl-N-oxide amides have been shown to act as anion sensors, where the gel-sol transition signals the presence of specific ions like cyanide. mdpi.com This sensing mechanism relies on the specific interactions between the analyte and the functional groups on the gelator molecule. The pyridine and amine groups in this compound provide hydrogen bond donor and acceptor sites, making it a candidate for the design of new chemosensors. Furthermore, research has shown that gels made from poly(4-vinyl pyridine) and pyridine can be transformed by light into conjugated oligomers, changing the material's conductivity from ionic to electronic and suggesting a pathway to create pyridine-based materials for sensor applications. nih.gov

Role in Supramolecular Recognition and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. The distinct functional groups of this compound make it an excellent participant in molecular recognition and self-assembly processes.

Molecular Receptors: A molecular receptor is a host molecule designed to bind a specific guest molecule through non-covalent interactions. The design of such receptors for biological targets is a key area of medicinal chemistry. The scaffold of the title compound is highly relevant for this purpose. For example, a complex pyridine derivative featuring a piperidine (B6355638) ring was identified as a potent and highly selective ligand for the sigma-1 (σ1) receptor, a protein implicated in neurological disorders. csic.es Molecular modeling of this interaction revealed that the pyridine ring establishes π-alkyl interactions while the amine functionality forms crucial hydrogen bonds within the receptor's binding cavity. csic.es This demonstrates how the core structure of this compound can be elaborated to create highly specific molecular receptors.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The key feature of the title compound in this context is the chiral center at the C4 position of the piperidine ring. If this compound is synthesized from an enantiopure form of 4-methylpiperidine, it can be used as a chiral auxiliary. The auxiliary's defined three-dimensional structure would sterically direct the approach of reagents to the substrate, favoring the formation of one stereoisomer over another. After the reaction, the auxiliary can be cleaved and recovered. sigmaaldrich.com While many chiral auxiliaries are based on structures like oxazolidinones or camphor, sulfur-based auxiliaries and various chiral amines are also widely used, indicating the broad potential for new auxiliary design. wikipedia.orgscielo.org.mx

Co-amorphous Systems: In pharmaceutical sciences, co-amorphous systems are single-phase amorphous blends of an active pharmaceutical ingredient (API) with a low-molecular-weight excipient, known as a co-former. These systems are designed to overcome the poor water solubility and slow dissolution of crystalline drugs. The formation of a stable co-amorphous system relies on intermolecular interactions, such as hydrogen bonds, between the drug and the co-former. The molecular structure of this compound, with its primary amine (H-bond donor and acceptor) and pyridine nitrogen (H-bond acceptor), makes it an ideal candidate to act as a co-former, capable of disrupting the crystal lattice of a drug and stabilizing it in a higher-energy amorphous state.

Molecular Gels: Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional fibrous network, entrapping the solvent and creating a gel. This self-assembly is driven by non-covalent forces like hydrogen bonding and π-π stacking. Pyridine-containing molecules are well-represented as LMWGs. For instance, pyridine-based gelators have been used to create smart materials where the gel properties can be tuned by adding polymers. rsc.org In other work, supramolecular gels with controlled helical structures were formed through the co-assembly of dipeptides and achiral pyridine derivatives. nih.gov Metal-organic gels (MOGs) have also been formed using pyridine-pyrazole based ligands, creating materials responsive to multiple stimuli that can be used for applications like dye adsorption. rsc.org Given these precedents, this compound possesses the necessary structural features—a flat aromatic ring for stacking and multiple sites for hydrogen bonding—to function as an LMWG and form novel supramolecular materials.

Future Research Horizons for this compound: A Paradigm Shift in Synthesis and Application

The chemical compound this compound, a notable heterocyclic amine, stands at the cusp of significant scientific evolution. While traditionally valued as a building block in medicinal chemistry, emerging paradigms in chemical synthesis, analytics, and materials science are poised to redefine its scientific trajectory. This article explores the future research directions that could unlock the full potential of this molecule, focusing on sustainable synthesis, novel reactivity, advanced characterization, computational integration, and new material applications.

Q & A

Q. What are the optimal synthetic routes for 6-(4-methylpiperidin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Substituent Variation : Modify the aryl/heteroaryl group at the 6-position of the pyridine ring to optimize yield and regioselectivity. Evidence from triazine analogs shows that electron-withdrawing groups (e.g., nitro, chloro) reduce yields compared to electron-donating groups (e.g., methoxy) .
  • Solvent and Catalyst : Use polar aprotic solvents (e.g., DMF) with palladium catalysts for Suzuki-Miyaura couplings. For SNAr reactions, employ K2CO3 as a base in refluxing ethanol .
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Q. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to verify the piperidine ring’s methyl group (δ ~1.2 ppm for CH3) and pyridin-3-amine protons (δ ~6.8–8.2 ppm). Use DEPT-135 to distinguish CH2 and CH3 groups .
  • Elemental Analysis : Confirm C, H, N composition (e.g., C11_{11}H17_{17}N3_3) with <0.3% deviation from theoretical values .
  • Mass Spectrometry : Employ ESI-MS to observe the molecular ion peak (m/z 204.14 for [M+H]+^+) and rule out impurities .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • In Vitro Cytotoxicity : Screen against leukemia cell lines (e.g., K562, HL-60) using MTT assays. Triazine analogs with 4-methylpiperidine substituents show IC50_{50} values in the 1–10 µM range .
  • Target Binding : Perform kinase inhibition assays (e.g., JAK2, FLT3) due to structural similarity to kinase inhibitors. Use fluorescence polarization for binding affinity measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric properties with antileukemic activity. For example, bulky para-substituents on the pyridine ring improve binding to hydrophobic kinase pockets .
  • Molecular Docking : Dock derivatives into ATP-binding sites (e.g., PDB 4YTL) to prioritize substituents that enhance hydrogen bonding (e.g., -NH2_2 with Glu903) .

Q. What crystallographic techniques are critical for resolving the compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Use SHELXL for refinement, focusing on the piperidine ring’s chair conformation and amine group geometry .
  • Twinned Data Handling : Apply SHELXD for structure solution if twinning is observed (common in flexible piperidine derivatives) .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Statistical Validation : Use ANOVA to assess batch-to-batch variability (e.g., purity differences in hydrochloride salts ).
  • Assay Reproducibility : Validate cytotoxicity results across multiple cell lines and labs. For example, discrepancies in IC50_{50} values may arise from differences in serum content (e.g., 5% vs. 10% FBS) .

Q. What advanced analytical methods ensure purity and stability in long-term studies?

Methodological Answer:

  • Stability Testing : Store the compound at -20°C under argon. Monitor degradation via LC-MS over 6 months, focusing on amine oxidation (detectable at m/z +16) .
  • Counterion Analysis : For hydrochloride salts, use ion chromatography to quantify Cl^- content and ensure stoichiometric consistency .

Q. How can researchers investigate the compound’s metabolic stability and degradation pathways?

Methodological Answer:

  • Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Piperidine derivatives often undergo CYP3A4-mediated N-dealkylation .
  • Metabolite Identification : Use HR-MS/MS to detect hydroxylated or demethylated products. Compare fragmentation patterns with synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.